3-Ethylcyclobut-1-ene-1-carboxylic acid
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Overview
Description
3-Ethylcyclobut-1-ene-1-carboxylic acid is an organic compound characterized by a cyclobutene ring with an ethyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylcyclobut-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the cyclization of 3-ethyl-1,3-butadiene with a carboxylating agent can yield the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the cyclobutene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylcyclobut-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-Ethylcyclobut-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-ethylcyclobut-1-ene-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For instance, the carboxylic acid group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Cyclobut-1-ene-1-carboxylic acid: Lacks the ethyl group, resulting in different reactivity and properties.
3-Methylcyclobut-1-ene-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
Cyclopent-1-ene-1-carboxylic acid: Contains a five-membered ring, leading to different chemical behavior.
Properties
CAS No. |
89897-93-8 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-ethylcyclobutene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c1-2-5-3-6(4-5)7(8)9/h3,5H,2,4H2,1H3,(H,8,9) |
InChI Key |
SGNJQXXBFHTBMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=C1)C(=O)O |
Origin of Product |
United States |
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